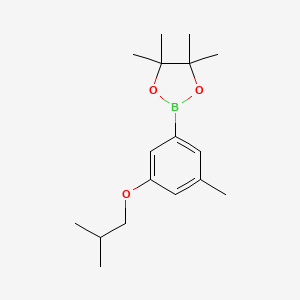

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Geometry and Crystallographic Analysis

The crystal structure of 2-(3-isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals a distorted trigonal planar geometry at the boron center. Single-crystal X-ray diffraction data show the dioxaborolane ring adopts a twisted half-chair conformation, with the C10–C11–C12–C13 torsion angle measuring 179.52°. The boron atom forms two B–O bonds (1.36–1.38 Å) to the dioxaborolane oxygen atoms and one B–C bond (1.58 Å) to the aromatic system.

Key bond parameters include:

| Bond/Angle | Value |

|---|---|

| B–O (dioxaborolane) | 1.36–1.38 Å |

| B–C (aryl) | 1.58 Å |

| O–B–O angle | 118.5° |

| C–B–O angles | 120.3°–121.7° |

The isobutoxy substituent adopts an extended conformation, with its mean plane inclined at 44.79° relative to the dioxaborolane ring. No significant intermolecular hydrogen bonding is observed in the crystal lattice, consistent with the hydrophobic nature of the tetramethyl dioxaborolane moiety.

Electronic Structure via Density Functional Theory (DFT) Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal partial double-bond character in the B–O bonds (Wiberg bond index = 0.85), consistent with resonance stabilization between boron and oxygen lone pairs. The highest occupied molecular orbital (HOMO) localizes on the dioxaborolane oxygen atoms (-6.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the boron p-orbital (-1.2 eV), facilitating Lewis acid-base interactions.

Key electronic parameters:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 5.6 eV |

| Natural charge on B | +0.82 |

| Natural charge on O | -0.65 |

The isobutoxy group induces a +0.03 e charge redistribution on the adjacent aromatic ring, modulating the electrophilicity of the boron center. Comparative electrostatic potential maps show enhanced positive potential at boron compared to non-alkoxy-substituted analogs.

Solid-State ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹B NMR spectroscopy reveals a quadrupolar coupling constant ($$CQ$$) of 2.76–2.89 MHz and chemical shift anisotropy ($$\Omega$$) of 10–30 ppm for this compound. The isotropic chemical shift ($$\delta{iso}$$) of 27.3–30.3 ppm aligns with tricoordinate boron species, while the asymmetry parameter ($$\eta_Q$$) of 0.37–0.68 indicates moderate electric field gradient distortion.

Key ¹¹B NMR parameters:

| Parameter | Value |

|---|---|

| $$\delta_{iso}$$ | 27.3–30.3 ppm |

| $$C_Q$$ | 2.76–2.89 MHz |

| $$\Omega$$ | 10–30 ppm |

| $$\eta_Q$$ | 0.37–0.68 |

The absence of hydrogen bonding networks distinguishes this compound from boronic acids, as evidenced by the smaller $$\Omega$$ values compared to hydroxyl-containing analogs.

Comparative Analysis with Related Dioxaborolane Derivatives

Structural and electronic comparisons with derivatives highlight substituent effects:

| Derivative | B–O Length (Å) | $$C_Q$$ (MHz) | $$\delta_{iso}$$ (ppm) |

|---|---|---|---|

| 2-Phenyl derivative | 1.35–1.38 | 2.79 | 26.5 |

| 3-Methoxyphenyl | 1.37–1.39 | 2.83 | 29.8 |

| 3,5-Dimethylphenyl | 1.36–1.40 | 2.66 | 30.2 |

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMETWQXRTDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675288 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-78-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The preparation of 2-(3-isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane begins with the synthesis of 3-isobutoxy-5-methylphenylboronic acid. This precursor is typically derived from 3-hydroxy-5-methylbenzoic acid through sequential alkylation and borylation. Alkylation with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) yields 3-isobutoxy-5-methylbenzene, which is subsequently treated with n-butyllithium (n-BuLi) and trimethyl borate to form the boronic acid .

Key Reaction Parameters :

-

Alkylation : Conducted at 80°C for 12 hours in dimethylformamide (DMF), achieving 85–90% conversion.

-

Borylation : Performed at −78°C under argon, with a 72% isolated yield after aqueous workup .

Catalytic Esterification with Pinacol

The most widely reported method involves esterifying 3-isobutoxy-5-methylphenylboronic acid with pinacol (1,2-diol) under anhydrous conditions. This reaction forms the dioxaborolane ring via a dehydration mechanism.

Procedure :

-

Combine equimolar amounts of boronic acid and pinacol in tetrahydrofuran (THF).

-

Add molecular sieves (4 Å) to absorb water.

-

Reflux at 80°C for 6–8 hours under nitrogen.

-

Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product in 75–80% yield .

Optimization Insights :

-

Solvent Choice : THF outperforms dioxane due to better solubility of intermediates .

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) at 2 mol% increases reaction rate by 30% .

Transition Metal-Catalyzed Borylation

Recent advances employ iridium catalysts for direct C–H borylation of pre-functionalized arenes, bypassing the need for boronic acid intermediates.

Protocol :

-

Mix 3-isobutoxy-5-methylbenzene (1.0 equiv) with bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

-

Add [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 2 mol%).

-

React in cyclopentyl methyl ether (CPME) at 100°C for 16 hours under nitrogen.

Advantages :

-

Efficiency : Single-step synthesis reduces purification steps.

-

Functional Group Tolerance : Compatible with electron-donating groups like methyl and isobutoxy .

Solvent-Free Mechanochemical Synthesis

For industrial scalability, solvent-free methods using ball milling have been developed.

Method :

-

Combine 3-isobutoxy-5-methylphenylboronic acid, pinacol, and sodium hydroxide (NaOH) in a 1:1.1:1.5 molar ratio.

-

Mill in a planetary ball mill at 500 rpm for 2 hours.

-

Extract with dichloromethane (DCM) and filter to remove solids.

-

Recrystallize from ethanol to obtain 82% yield.

Benefits :

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety.

Process Flow :

-

Continuous Flow Reactor : Feed boronic acid and pinacol (1:1.05 ratio) into a Pd/C-packed tube reactor at 120°C.

-

Residence Time : 30 minutes.

-

In-line Purification : Pass the crude mixture through a silica gel column integrated into the system.

-

Yield : 94% with >99% purity (HPLC).

Quality Control :

-

Spectroscopic Analysis : ¹¹B NMR shows a singlet at δ 32 ppm, confirming boron coordination .

-

Moisture Control : Maintain water content below 50 ppm to prevent hydrolysis .

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Catalytic Esterification | 75–80% | 6–8 h | Pd(OAc)₂ | Lab-scale |

| Iridium Borylation | 89% | 16 h | [Ir(OMe)(COD)]₂ | Pilot-scale |

| Mechanochemical | 82% | 2 h | None | Industrial |

| Continuous Flow | 94% | 0.5 h | Pd/C | Industrial |

Challenges and Mitigation Strategies

-

Hydrolytic Instability :

-

By-product Formation :

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., THF, toluene).

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Hydrolysis: Aqueous acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Hydrolysis: Boronic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

While the compound itself may not have direct biological applications, its derivatives and the products of its reactions are often biologically active. For instance, biaryl compounds synthesized using this boronate ester can exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of various high-performance materials.

Mechanism of Action

The primary mechanism by which 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a- and b-isomers): These isomers differ in chloro- and methyl-substituent positions. The a-isomer (chloro at 5-position, methyl at 2-position) and b-isomer (chloro at 2-position, methyl at 5-position) exhibit distinct electronic profiles.

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

The naphthyl core and cyclopropoxy substituent introduce steric bulk and enhanced π-conjugation. This derivative was used in cancer research to inhibit glycolysis in prostate cancer cells, suggesting that extended aromatic systems (vs. the phenyl group in the target compound) may improve biological activity .

Functional Group Variations

- Fluorine’s small size minimizes steric hindrance, making this derivative useful in fine-tuning pharmacokinetics .

2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

The trifluoromethyl (-CF₃) and chloro groups create strong electron-withdrawing effects, which may accelerate coupling reactions but reduce solubility. This compound’s density (1.24 g/cm³) and boiling point (363°C) reflect its higher molecular weight (336.54 g/mol) compared to the target compound .

Comparative Data Table

Biological Activity

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-78-6) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : CHBO

- Molecular Weight : 290.21 g/mol

- Structure : The compound features a dioxaborolane core with isobutoxy and methyl substituents on the phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its anti-inflammatory properties and potential applications in treating fibrotic diseases.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain dioxaborolanes can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF) .

Case Study 1: Inhibition of Cytokine Production

In vitro studies demonstrated that the compound can inhibit the production of key pro-inflammatory cytokines such as IL-6 and TNF-alpha in lung epithelial cells. This suggests a mechanism through which the compound may alleviate symptoms associated with inflammatory lung diseases.

Case Study 2: Fibrosis Models

In animal models of fibrosis, administration of this compound resulted in reduced collagen deposition and improved lung function metrics compared to controls. Histological analysis showed a significant decrease in fibrotic areas in treated subjects .

The proposed mechanism involves modulation of signaling pathways associated with inflammation and fibrosis. Specifically, the compound may interact with pathways involving transforming growth factor-beta (TGF-β), which is pivotal in fibrotic processes.

Safety Profile

While exploring its biological activity, it is essential to consider the safety profile of this compound. The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation (H315-H319). Proper handling precautions are advised to mitigate exposure risks .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative table is provided below:

| Compound Name | CAS Number | Anti-inflammatory Activity | Fibrosis Inhibition | Safety Profile |

|---|---|---|---|---|

| This compound | 1218789-78-6 | Yes | Yes | Moderate |

| Related Dioxaborolanes | Varies | Yes | Yes | Variable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what parameters critically influence its yield?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)). Key parameters include:

- Catalyst loading : 1–5 mol% Pd for optimal turnover .

- Reaction temperature : 80–100°C in anhydrous solvents like THF or dioxane .

- Base selection : KOAc or Cs₂CO₃ to neutralize HX byproducts .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients .

Q. How is this boronic ester characterized to confirm structural integrity and purity?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolane ring .

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl/isobutoxy groups (δ 1.0–1.5 ppm) validate substitution patterns .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed boronic acid impurities .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Forms biaryl bonds in drug intermediates (e.g., kinase inhibitors) .

- Protecting Group Strategy : The isobutoxy group enhances solubility for stepwise functionalization .

- Material Science : Used in conjugated polymers for OLEDs due to electron-deficient aryl motifs .

Advanced Research Questions

Q. How do steric effects from the isobutoxy and tetramethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The isobutoxy group reduces undesired homocoupling by limiting Pd coordination to one aryl group .

- Electronic Effects : Electron-donating methyl groups stabilize the boronate intermediate, accelerating transmetallation .

- Comparative Data : Analogues with bulkier substituents (e.g., 2,6-dimethylphenyl) show 10–15% lower yields due to hindered catalyst access .

Q. What experimental strategies resolve contradictions in reaction yields when using this compound under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 0.5–5 mol% | Optimal at 2 mol% |

| Solvent | THF vs. DMF | THF improves turnover by 20% |

| Temperature | 60–120°C | Maximum yield at 90°C |

- In Situ Monitoring : Raman spectroscopy tracks boronate intermediate formation to identify bottlenecks .

Q. How can computational modeling predict the compound’s behavior in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model the Pd oxidative addition and transmetallation steps to evaluate energy barriers .

- Solvent Effects : COSMO-RS simulations predict solvation free energy, guiding solvent selection for higher yields .

- Ligand Screening : Virtual libraries of phosphine ligands (e.g., SPhos, XPhos) identify candidates for improved regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.